6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate
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Overview
Description
6-Amino-1,4,8-trioxaspiro[45]decane oxalate is a chemical compound with the molecular formula C9H15NO7 It is characterized by a spirocyclic structure containing an amino group and three oxygen atoms forming a trioxaspiro ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of keto diols with a stereogenic center, which yields derivatives of the desired spiro compound . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spiro ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of amino-substituted derivatives.
Scientific Research Applications
6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxaspiro[4.5]decane-8-carboxamide
- 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione
Uniqueness
6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate is unique due to its specific spirocyclic structure and the presence of an amino group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
oxalic acid;1,4,8-trioxaspiro[4.5]decan-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.C2H2O4/c8-6-5-9-2-1-7(6)10-3-4-11-7;3-1(4)2(5)6/h6H,1-5,8H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAAUEAJWRKVMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C12OCCO2)N.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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